

Physical and chemical properties of 3-(3-Chlorophenyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)benzaldehyde

Cat. No.: B1598066

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An In-Depth Technical Guide to **3-(3-Chlorophenyl)benzaldehyde**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-(3-Chlorophenyl)benzaldehyde** (CAS No: 400745-60-0), a biphenyl carbaldehyde of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document delineates its physicochemical properties, outlines a robust synthetic methodology via Suzuki-Miyaura cross-coupling, and explores its chemical reactivity and potential applications. As a versatile bifunctional building block, **3-(3-Chlorophenyl)benzaldehyde** offers a unique combination of a reactive aldehyde group and a tunable biphenyl scaffold, making it a valuable precursor for complex molecular architectures. This guide is intended for scientists and drug development professionals, offering both foundational data and field-proven insights into the practical utilization of this compound.

Introduction

Contextualization within Biphenyl Carbaldehyde Chemistry

Biphenyls represent a privileged structural class in chemistry, characterized by two phenyl rings linked by a C-C single bond. This arrangement allows for rotational flexibility and electronic communication between the rings, leading to distinct chemical behaviors.^[1] The introduction of

a carbaldehyde ($-\text{CHO}$) group transforms the biphenyl into a highly versatile synthetic intermediate.^[1] The aldehyde functionality is a reactive hub, amenable to a wide range of transformations including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases or chalcones.^[1] **3-(3-Chlorophenyl)benzaldehyde** is a member of this class, where the substitution pattern—a meta-chloro group on one ring and a meta-formyl group on the other—presents a unique electronic and steric profile for targeted synthesis.

Significance in Contemporary Organic Synthesis

The true value of **3-(3-Chlorophenyl)benzaldehyde** lies in its potential as a sophisticated building block. Substituted biphenyls are foundational to numerous commercial products, including the anti-inflammatory drug flurbiprofen and the fungicide boscalid.^[1] The aldehyde handle on this specific compound provides a direct entry point for constructing more complex derivatives. Its structure is particularly relevant in drug discovery, where biphenyl moieties are often employed to probe hydrophobic pockets in protein targets, and in materials science, where such rigid scaffolds can be incorporated into novel polymers or ligands for catalysis.^[1]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective application in experimental design. The key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for **3-(3-Chlorophenyl)benzaldehyde**

Identifier	Value	Source
IUPAC Name	3-(3-chlorophenyl)benzaldehyde	[1]
CAS Number	400745-60-0	[1]
Molecular Formula	C ₁₃ H ₉ ClO	[2]
Molecular Weight	216.66 g/mol	[2]
InChI	InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H	[1]
SMILES	C1=CC(=CC(=C1)C2=CC(=C=C2)Cl)C=O	N/A

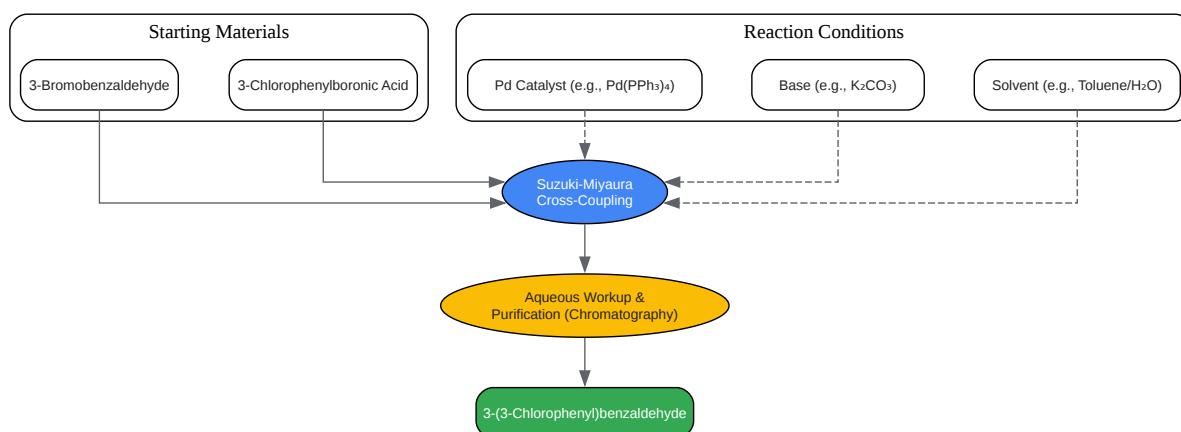
Table 2: Physicochemical Properties of **3-(3-Chlorophenyl)benzaldehyde**

Property	Value	Notes
Appearance	Predicted: White to off-white solid or oil	Based on similar biphenyl compounds.
Boiling Point	Data not available	Expected to be >300 °C at atmospheric pressure.
Melting Point	Data not available	
Solubility	Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water.	Based on its nonpolar biphenyl core. [3]

Synthesis and Mechanistic Insights

Preferred Synthetic Route: The Suzuki-Miyaura Cross-Coupling

From a retrosynthetic perspective, the most efficient and reliable method for constructing the C-C bond between the two aryl rings of **3-(3-Chlorophenyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction.^[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and high yields.^[1] The choice of this pathway avoids the harsh conditions and poor regioselectivity associated with older methods like Friedel-Crafts arylations. A plausible and effective strategy involves coupling 3-bromobenzaldehyde with 3-chlorophenylboronic acid.^[1]



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Fig. 1: Synthetic workflow for **3-(3-Chlorophenyl)benzaldehyde**.

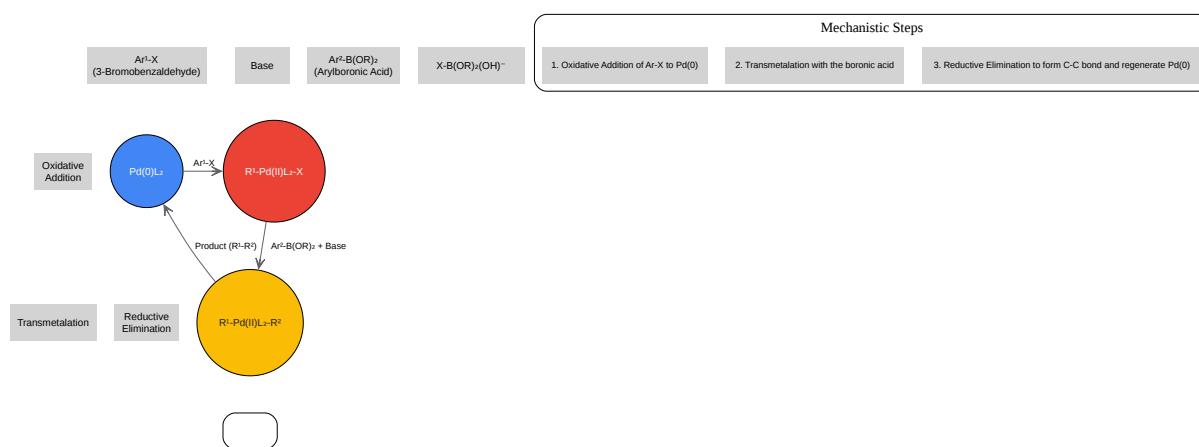
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

- **Reactor Setup:** To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenylboronic acid (1.0 eq), 3-bromobenzaldehyde (1.1 eq), and potassium carbonate (2.5 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
- **Solvent and Catalyst Addition:** Add a degassed 4:1 mixture of Toluene and Water as the solvent. To this stirred suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).
- **Reaction:** Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure **3-(3-Chlorophenyl)benzaldehyde**.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis is rooted in a well-understood catalytic cycle. Understanding this mechanism allows for rational troubleshooting and optimization.

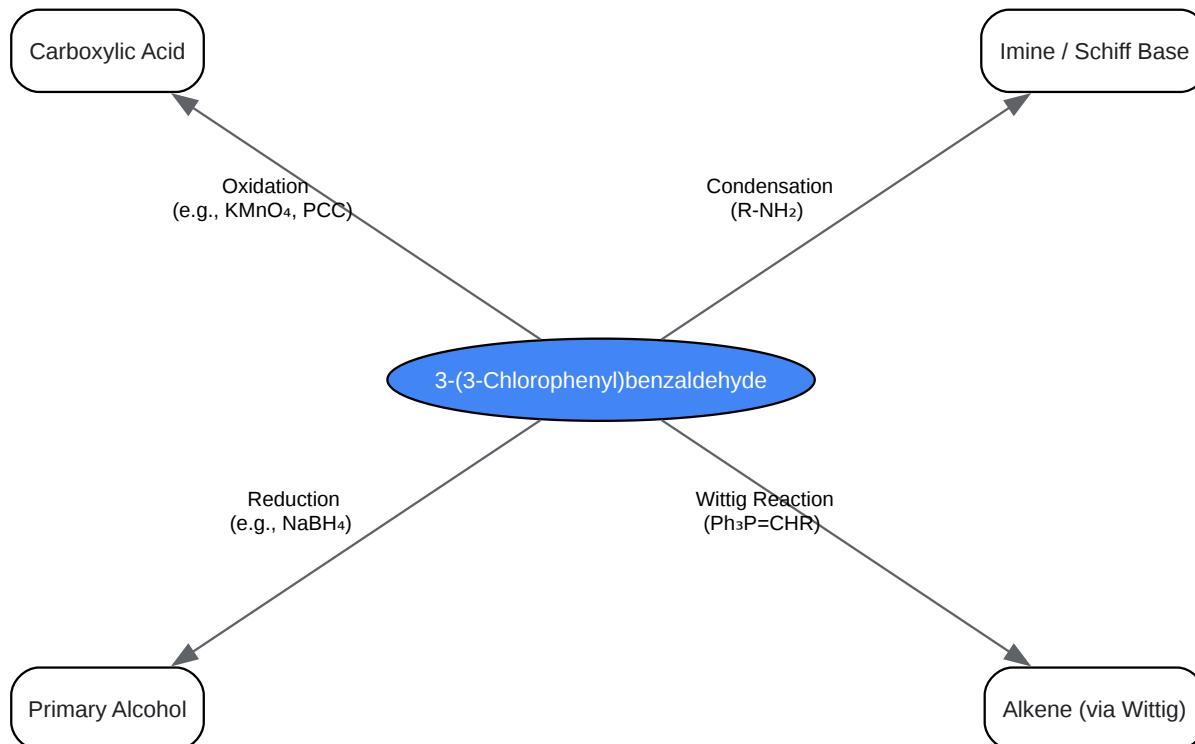


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Fig. 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-(3-Chlorophenyl)benzaldehyde** stems from the orthogonal reactivity of its two key functional regions: the aldehyde group and the biphenyl system.



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Fig. 3: Key synthetic transformations of the aldehyde group.

Reactivity of the Aldehyde Moiety

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. This reactivity is the basis for its most common and useful transformations.

- Oxidation: Can be readily oxidized to the corresponding 3-(3-chlorophenyl)benzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This provides access to a different class of biphenyl derivatives.
- Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to [3-(3-chlorophenyl)phenyl]methanol, providing a primary alcohol for further functionalization.
- Condensation: Reacts with primary amines to form imines (Schiff bases), which are important intermediates for the synthesis of heterocyclic compounds and ligands.

- Carbon-Carbon Bond Formation: Serves as an electrophile in reactions like the Wittig reaction to form alkenes, or in aldol-type condensations to build more complex carbon skeletons.[\[4\]](#)

Reactivity of the Biphenyl Core

The two aromatic rings can undergo electrophilic aromatic substitution (EAS). The substitution pattern will be directed by the existing groups. The formyl group is a meta-director and deactivating, while the chloro group is ortho-, para-directing but also deactivating. Further substitution via EAS would likely require forcing conditions and may lead to mixtures of isomers.

Analytical Characterization

Confirming the identity and purity of synthesized **3-(3-Chlorophenyl)benzaldehyde** requires a suite of spectroscopic techniques. The table below summarizes the expected spectral data based on its structure and data from analogous compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Predicted Spectroscopic Data for **3-(3-Chlorophenyl)benzaldehyde**

Technique	Expected Features
¹ H NMR	$\delta \sim 10.0$ ppm (s, 1H): Aldehyde proton (CHO). Highly deshielded. $\delta \sim 7.4 - 8.0$ ppm (m, 8H): Complex multiplet region for the eight non-equivalent aromatic protons on the two phenyl rings.
¹³ C NMR	$\delta \sim 192$ ppm: Carbonyl carbon (C=O). $\delta \sim 125 - 145$ ppm: Multiple signals for the 12 aromatic carbons, including the two ipso-carbons of the biphenyl linkage.
IR (Infrared)	$\sim 1700 \text{ cm}^{-1}$ (strong): C=O stretch of the aromatic aldehyde. $\sim 2820, 2720 \text{ cm}^{-1}$ (medium): C-H stretch (Fermi doublet) of the aldehyde. $\sim 3100-3000 \text{ cm}^{-1}$ (medium): Aromatic C-H stretch. $\sim 800-600 \text{ cm}^{-1}$ (strong): C-Cl stretch.
Mass Spec (MS)	$M^+ = 216.03$: Molecular ion peak. The isotopic pattern for one chlorine atom (M^+ and $M+2$ peaks in a ~3:1 ratio) would be a key diagnostic feature.

Applications in Research and Development Precursor in Medicinal Chemistry

The biphenyl scaffold is a common feature in many approved drugs. **3-(3-Chlorophenyl)benzaldehyde** is an attractive starting point for generating libraries of novel compounds for biological screening. For example, it can be used to synthesize trazodone analogues, which have shown antidepressant-like activity by targeting serotonin receptors like 5-HT1A.[8] The aldehyde can be converted into various functional groups to explore structure-activity relationships (SAR) in lead optimization campaigns.

Building Block in Materials Science

The rigid and conjugated nature of the biphenyl core makes it suitable for applications in materials science. Derivatives of this compound could be explored for:

- Ligand Synthesis: The aldehyde can be converted into chelating groups (e.g., imines, oximes) to create ligands for transition metal catalysts.[\[1\]](#)
- Organic Electronics: The biphenyl structure could be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage

While specific toxicological data for **3-(3-Chlorophenyl)benzaldehyde** is not readily available, its hazards can be inferred from the structural class of chlorinated aromatic aldehydes. The following guidance is based on data for 3-Chlorobenzaldehyde.[\[9\]](#)[\[10\]](#)

Table 4: GHS Hazard Information (Inferred)

Hazard	Classification	Precautionary Statements
Pictograms	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing vapor/mist. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[\[11\]](#)
- Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.[9]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

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